molecular formula C10H10F3NO3 B567981 Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate CAS No. 1263280-11-0

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate

Cat. No.: B567981
CAS No.: 1263280-11-0
M. Wt: 249.189
InChI Key: CRDLSXWMAFDDGH-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethoxy group attached to a benzoate moiety

Scientific Research Applications

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.

    Materials Science: It is used in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzoic acid.

    Esterification: The 4-(trifluoromethoxy)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 4-(trifluoromethoxy)benzoate.

    Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the meta position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethoxy)benzoate
  • Methyl 3-(aminomethyl)benzoate

Uniqueness

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate is unique due to the presence of both the aminomethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLSXWMAFDDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676444
Record name Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-11-0
Record name Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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